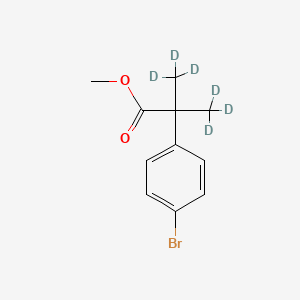

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate

Overview

Description

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate is a deuterated compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate typically involves the esterification of 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of deuterated reagents is crucial to ensure the incorporation of deuterium atoms into the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted derivatives such as amines or thiols.

Oxidation: Formation of acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Utilized in studies involving deuterium-labeled compounds to trace metabolic pathways.

Medicine: Investigated for its potential use in drug development due to its unique properties.

Industry: Employed in the production of deuterated materials for various applications, including pharmaceuticals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate involves its interaction with specific molecular targets. The deuterium atoms in the compound can alter the reaction kinetics, leading to different metabolic pathways compared to non-deuterated compounds. This can result in increased stability and altered biological activity.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(4-Bromophenyl)-2,2-dimethylacetate: The non-deuterated counterpart.

Methyl 2-(4-Chlorophenyl)-2,2-di-(methyl-d3)acetate: A similar compound with a chlorine atom instead of bromine.

Methyl 2-(4-Fluorophenyl)-2,2-di-(methyl-d3)acetate: A similar compound with a fluorine atom instead of bromine.

Uniqueness

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate is unique due to the presence of deuterium atoms, which provide increased stability and altered reaction kinetics. This makes it particularly valuable in scientific research and industrial applications where these properties are advantageous.

Biological Activity

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate is a deuterated compound with potential applications in medicinal chemistry and biological research. This article reviews its biological activity, mechanisms of action, and relevant case studies, while also providing data tables to summarize key findings.

- Molecular Formula : C11H12BrO2

- CAS Number : 1185004-76-5

- Physical State : Clear to pale yellow oil

- Boiling Point : Approximately 290°C

- Solubility : Slightly soluble in acetonitrile and chloroform, with a water solubility of about 43 mg/L at 20°C

- Density : 1.337 g/cm³

The compound's structure includes a bromophenyl group which may enhance its biological interactions due to the electronegativity of bromine, potentially allowing for halogen bonding interactions that can influence biological activity.

The biological activity of this compound is primarily influenced by its deuterium labeling. The presence of deuterium alters reaction kinetics compared to non-deuterated compounds, which can lead to different metabolic pathways and enhanced stability. This alteration may affect the compound's interaction with various biological targets, making it a candidate for further exploration in drug development.

Table 1: Summary of Biological Activities Related to Brominated Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Limited data; potential antimicrobial and anticancer activity | |

| 4-Bromophenol | Antimicrobial | Various studies |

| Brominated phenyl derivatives | Anticancer | Various studies |

Case Study: Interaction Studies

Research focusing on the interaction of this compound with nucleophiles has revealed insights into its reactivity. For example, studies indicate that its ester functional group can undergo hydrolysis or nucleophilic substitution reactions under physiological conditions, potentially leading to biologically active metabolites.

Future Directions in Research

Given the promising structural features of this compound and its potential biological activities, future research should focus on:

- In Vitro Studies : Conducting detailed in vitro assays to evaluate antimicrobial and anticancer activities.

- Mechanistic Studies : Exploring the specific mechanisms through which this compound interacts with biological targets.

- Computational Modeling : Utilizing computational methods to predict interactions and optimize the structure for enhanced biological activity.

Properties

IUPAC Name |

methyl 2-(4-bromophenyl)-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYDXPPFLQSEAQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)Br)(C(=O)OC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662093 | |

| Record name | Methyl 2-(4-bromophenyl)-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185004-76-5 | |

| Record name | Methyl 2-(4-bromophenyl)-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.